![molecular formula C16H18ClNO2 B2628976 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol CAS No. 175783-80-9](/img/structure/B2628976.png)
1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol
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Overview
Description
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
The molecular structure and spectroscopic data of a compound closely related to 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol have been studied using Density Functional Theory (DFT) calculations. These studies involve the optimization of molecular geometry, vibrational spectra, and fundamental vibrations. Additionally, molecular parameters such as bond length and bond angle were calculated, and intramolecular charge transfer was analyzed using natural bond orbital analysis (NBO). This research aids in understanding the electronic and structural properties of such compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Spectroscopic and Quantum Chemical Analysis
Another study focused on the characterization of a similar molecule, which included quantum chemical methods and vibrational spectral techniques. This research provided insights into the biological applications of the compound, including antimicrobial activity, through molecular docking to identify hydrogen bonds and binding energies with different proteins. Additionally, the study included natural bond orbital (NBO) analysis for molecular stability and Fukui functions for local reactivity properties (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Photochemistry and Reactivity Studies
The photochemistry of compounds related to 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol, such as 4-chlorophenol and 4-chloroanisole, has been examined in various solvents. These studies highlighted the processes of reductive dehalogenation and the formation of arylated products, providing valuable insights into the reactivity and potential applications of these compounds in organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Asymmetric Synthesis and Enzymatic Applications
Research has been conducted on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate related to 1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol. This study utilized microbial reductases expressed in Escherichia coli for the production of the (S)-alcohol. The findings contribute to the understanding of enzymatic processes in synthesizing chiral intermediates (Choi, Choi, Kim, Uhm, & Kim, 2010).
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-9,16,18-19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLDKJEHCTORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333204 |
Source
|
Record name | 1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666149 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorophenyl)-3-(4-methoxyanilino)-1-propanol | |
CAS RN |
175783-80-9 |
Source
|
Record name | 1-(4-chlorophenyl)-3-(4-methoxyanilino)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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